molecular formula C20H16N2O4S B2662730 2-(8-methoxy-2-oxo-2H-chromen-3-yl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one CAS No. 2034455-23-5

2-(8-methoxy-2-oxo-2H-chromen-3-yl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No. B2662730
CAS RN: 2034455-23-5
M. Wt: 380.42
InChI Key: GWTMXWOTLSFRPH-UHFFFAOYSA-N
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Description

The compound “2-(8-methoxy-2-oxo-2H-chromen-3-yl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one” belongs to the class of coumarins or benzopyran-2-ones, which are a group of naturally occurring lactones . These compounds are widely found in nature and have been used as herbal medicines since early ages .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a solvent-free reaction of 2-Hydroxy-3-methoxybenzaldehyde with Ethyl acetoacetate in the presence of Piperidine catalyst produces 3-acetyl-8-methoxy-2H-chromen-2-one . This compound was then α-brominated using CuBr2 and subsequently cyclized using Thiourea to produce 3-(2-aminothiazol-4-yl)-8-methoxy-2H-chromen-2-one as the main scaffold .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various spectroscopic techniques such as 1H-NMR, 13C-NMR, and mass spectrometry . In addition, Hirshfeld surface analysis has been carried out to gain more insight into the intermolecular interactions of the crystal structure .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been studied. For example, the main scaffold was finally reacted with different Acid chloride to isolate title compound derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various techniques. For instance, the carbonyl group of ester showed at 1719 cm−1 and C=C (aromatic) gave absorption band at 1579 cm−1 and 1445 cm−1 .

Scientific Research Applications

Antimicrobial and Antifungal Applications

Compounds related to 2-(8-methoxy-2-oxo-2H-chromen-3-yl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one have demonstrated significant antimicrobial and antifungal activities. Tiwari et al. (2018) described the synthesis of chromone-pyrimidine coupled derivatives, showing potent antibacterial properties against various bacterial strains. Moreover, these compounds exhibited non-cytotoxic behavior towards human cancer cell lines, indicating their potential as safe antimicrobial agents (Tiwari et al., 2018).

Anti-COVID-19 Potential

Research by Mohareb and Abdo (2021) explored tetrahydrobenzo[d]thiazole derivatives derived from cyclohexane-1,4-dione for their potential against SARS-CoV-2 main protease (Mpro), highlighting their possible use in combating COVID-19 (Mohareb & Abdo, 2021).

Antioxidant Properties

Abd-Almonuim et al. (2020) reported on the antioxidant activity of coumarin substituted heterocyclic compounds, indicating their efficacy in scavenging free radicals and suggesting their potential in oxidative stress-related therapeutic applications (Abd-Almonuim et al., 2020).

Synthesis and Catalytic Methods

A study by Reddy and Jeong (2016) demonstrated an efficient synthesis method for thiazolo[3,2-a]chromeno[4,3-d]pyrimidin-6(7H)-ones using an ionic liquid as a reusable catalyst under solvent-free conditions. This method offers advantages in terms of environmental friendliness and application in the synthesis of diverse medicinal compounds (Reddy & Jeong, 2016).

Anticancer Activities

The compound N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide demonstrated promising anticancer activity against various cancer cell lines, including human colon cancer, lung adenocarcinoma, and gastric cancer, as reported by Huang et al. (2020). This highlights the compound's potential as a dual inhibitor of CLK1 and DYRK1A kinases, important targets in cancer therapy (Huang et al., 2020).

Mechanism of Action

The mechanism of action of similar compounds has been investigated using molecular docking. It was demonstrated that one of the compounds acted as a dual binding site inhibitor. The coumarin moiety occupied the peripheral anionic site and showed π-π interaction with Trp278 .

Safety and Hazards

The safety and hazards of similar compounds have been evaluated. Some of the synthesized compounds were screened for potential Antimicrobial, Antifungal and Antimalarial activity . They exerted significant inhibitory activity against the growth of tested bacterial strains .

Future Directions

The future directions in the research of similar compounds could involve the synthesis of new derivatives and the evaluation of their biological activities. For instance, the synthesized compounds could be tested for their potential anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral activities, and DNA gyrase inhibitors .

properties

IUPAC Name

2-(8-methoxy-2-oxochromen-3-yl)-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O4S/c1-25-13-7-4-5-10-9-12(20(24)26-16(10)13)17-21-18(23)15-11-6-2-3-8-14(11)27-19(15)22-17/h4-5,7,9H,2-3,6,8H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWTMXWOTLSFRPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C3=NC4=C(C5=C(S4)CCCC5)C(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(8-methoxy-2-oxo-2H-chromen-3-yl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one

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